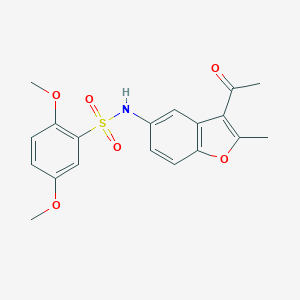
N-(3-Acetyl-2-methyl-benzofuran-5-yl)-2,5-dimethoxy-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Acetyl-2-methyl-benzofuran-5-yl)-2,5-dimethoxy-benzenesulfonamide, commonly known as AMB-FUBINACA, is a synthetic cannabinoid that was first identified in 2014. It belongs to the benzofuran class of synthetic cannabinoids, which are designed to mimic the effects of the natural cannabinoids found in the cannabis plant.
Mechanism of Action
AMB-FUBINACA acts on the CB1 and CB2 receptors in a similar manner to natural cannabinoids. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 and CB2 receptors is responsible for the psychoactive effects of AMB-FUBINACA.
Biochemical and Physiological Effects:
AMB-FUBINACA has been found to have a range of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as cause hallucinations, paranoia, and anxiety.
Advantages and Limitations for Lab Experiments
AMB-FUBINACA has several advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, making it an ideal compound for studying the effects of synthetic cannabinoids on the human body. However, its psychoactive effects may limit its use in certain experiments.
Future Directions
There are several future directions for research on AMB-FUBINACA. One area of interest is the development of new synthetic cannabinoids that are more selective in their binding to the CB1 and CB2 receptors. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the human body, particularly in relation to addiction and mental health. Additionally, research is needed to better understand the pharmacokinetics and metabolism of AMB-FUBINACA in the human body.
Synthesis Methods
The synthesis of AMB-FUBINACA involves the reaction of 5-fluoro-ADB with 2-methylbenzofuran-3-carboxaldehyde in the presence of a base. The product is then treated with sulfamic acid to yield the final product, AMB-FUBINACA.
Scientific Research Applications
AMB-FUBINACA has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been found to be a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis.
properties
Molecular Formula |
C19H19NO6S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C19H19NO6S/c1-11(21)19-12(2)26-16-7-5-13(9-15(16)19)20-27(22,23)18-10-14(24-3)6-8-17(18)25-4/h5-10,20H,1-4H3 |
InChI Key |
YOHIIUPOQRBNOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C(=O)C |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)

![N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280659.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)

![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)
![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)
![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)
![N-(4-ethoxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280673.png)